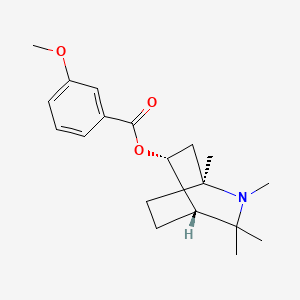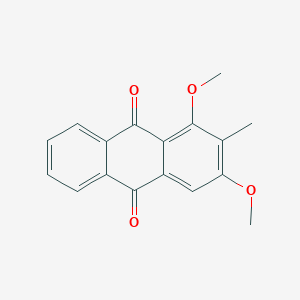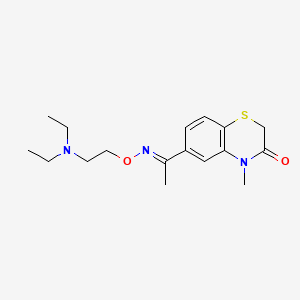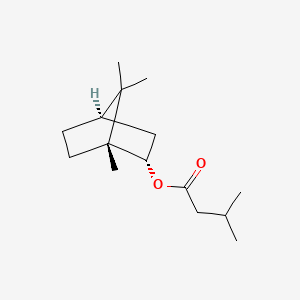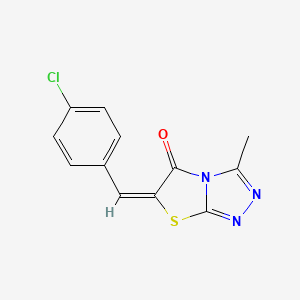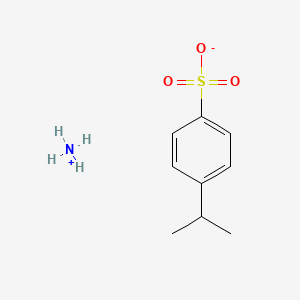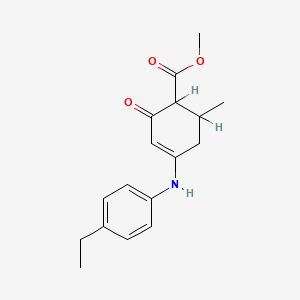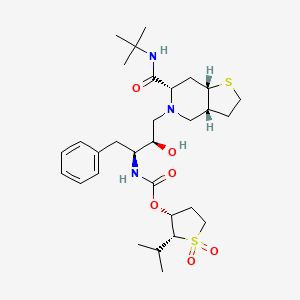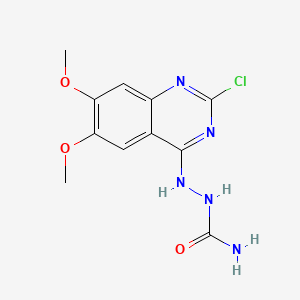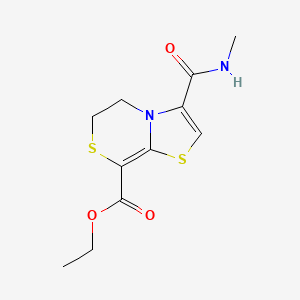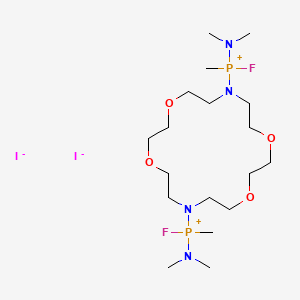
N,N'-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is a complex chemical compound known for its unique structure and properties This compound is part of the crown ether family, which are cyclic chemical compounds that can form stable complexes with certain ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide typically involves multiple steps. The initial step often includes the preparation of diaza-18-crown-6, a macrocyclic compound, through a cyclization reaction involving ethylene glycol and ethylenediamine under acidic conditions. The next step involves the introduction of dimethylamidofluoromethylphosphonite groups through a nucleophilic substitution reaction. Finally, the compound is treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonite groups to phosphine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamido groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted crown ethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can form complexes with metal ions, making it useful in studying metal ion transport and storage in biological systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism by which N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide exerts its effects involves the formation of stable complexes with metal ions. The crown ether moiety provides a cavity that can encapsulate metal ions, while the phosphonite groups enhance the binding affinity through additional coordination. This complexation can influence various molecular pathways, including ion transport and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diaza-18-crown-6: A simpler crown ether without the phosphonite and diiodide groups.
N,N’-Bis(dimethylamido)phosphonite: Lacks the crown ether structure but contains similar phosphonite groups.
Fluoromethylphosphonite derivatives: Compounds with similar phosphonite groups but different overall structures.
Uniqueness
N,N’-Bis(dimethylamidofluoromethylphosphonite)-diaza-18-crown-6 diiodide is unique due to its combination of crown ether and phosphonite functionalities, which provide enhanced binding properties and reactivity. This makes it particularly useful in applications requiring strong and selective metal ion complexation.
Eigenschaften
CAS-Nummer |
139194-05-1 |
|---|---|
Molekularformel |
C18H42F2I2N4O4P2 |
Molekulargewicht |
732.3 g/mol |
IUPAC-Name |
dimethylamino-[16-(dimethylamino-fluoro-methylphosphaniumyl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-fluoro-methylphosphanium;diiodide |
InChI |
InChI=1S/C18H42F2N4O4P2.2HI/c1-21(2)29(5,19)23-7-11-25-15-17-27-13-9-24(30(6,20)22(3)4)10-14-28-18-16-26-12-8-23;;/h7-18H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GDPPPZWOUSCROJ-UHFFFAOYSA-L |
Kanonische SMILES |
CN(C)[P+](C)(N1CCOCCOCCN(CCOCCOCC1)[P+](C)(N(C)C)F)F.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



